4,5-Dichloro-1-[4-(4,5-dichloroimidazol-1-yl)butyl]imidazole
Description
4,5-Dichloro-1-[4-(4,5-dichloroimidazol-1-yl)butyl]imidazole is a bis-imidazole derivative featuring two 4,5-dichloroimidazole rings connected via a butyl chain. The chlorine substituents at positions 4 and 5 of both imidazole rings confer strong electron-withdrawing effects, influencing the compound’s electronic properties, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
4,5-dichloro-1-[4-(4,5-dichloroimidazol-1-yl)butyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl4N4/c11-7-9(13)17(5-15-7)3-1-2-4-18-6-16-8(12)10(18)14/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGAHAHEVHGMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CCCCN2C=NC(=C2Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1-[4-(4,5-dichloroimidazol-1-yl)butyl]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dichloroimidazole with a butylating agent in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1-[4-(4,5-dichloroimidazol-1-yl)butyl]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the imidazole rings can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization: The butyl chain can participate in intramolecular cyclization reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that imidazole derivatives exhibit notable antimicrobial properties. 4,5-Dichloro-1-[4-(4,5-dichloroimidazol-1-yl)butyl]imidazole has been investigated for its efficacy against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogens, making it a candidate for developing new antibiotics .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .
2. Organic Synthesis
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its unique structure allows for further modifications and the synthesis of more complex imidazole derivatives that could have enhanced biological activities or serve different industrial purposes .
3. Material Science
- Catalyst Development : The compound's chemical reactivity positions it as a potential catalyst in various chemical reactions. Researchers are exploring its use in synthesizing novel materials with specific properties tailored for applications in electronics and nanotechnology .
Case Studies
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1-[4-(4,5-dichloroimidazol-1-yl)butyl]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Piperazinium-Quinazolinone Derivative ()
The compound described in -(3-chlorophenyl)-1-[4-(4-oxoquinazolin-3-yl)butyl]piperazin-1-ium chloride, shares a butyl linker but differs in its core structure, combining a piperazine ring and a quinazolinone moiety. Key comparisons include:
- Receptor Binding : The compound exhibits anti-anxiety activity via 5-HT1A/5-HT2A receptor binding, analogous to buspirone. In contrast, the dichloroimidazole groups in the target compound may alter binding affinity or selectivity due to increased lipophilicity and steric bulk .
- Crystal Packing: Both compounds utilize flexible butyl linkers, but the target compound’s dichloroimidazole rings may promote distinct hydrogen-bonding or halogen-based interactions compared to the quinazolinone and chloride ions in .
Imidazole Derivatives with Varied Substituents ()
lists imidazole derivatives bearing benzylamino, tert-butoxycarbonyl, and phenylalanyl groups. Key distinctions:
- Applications : While compounds are likely intermediates or enzyme inhibitors, the target compound’s lipophilic profile may favor membrane permeability, making it suitable for central nervous system (CNS) targets .
2-Benzyl-4,5-dihydro-1H-imidazole ()
This dihydroimidazole derivative features a saturated ring and a benzyl group. Comparisons highlight:
- Solubility : The target compound’s dichloro groups and unsaturated rings increase lipophilicity, likely reducing solubility in polar solvents compared to the dihydroimidazole in , which follows the “like dissolves like” principle .
- Stability : The unsaturated imidazole rings in the target compound may enhance aromatic stabilization but increase susceptibility to electrophilic substitution compared to the dihydroimidazole .
Comparative Data Table
Research Findings and Implications
- Receptor Interaction: The target compound’s dichloroimidazole rings may enhance halogen bonding with receptor sites, a feature absent in ’s quinazolinone system .
- Synthetic Challenges: Introducing two dichloroimidazole groups requires precise regioselective chlorination, contrasting with the straightforward alkylation steps used for ’s piperazine-quinazolinone hybrid .
- Thermodynamic Stability : The butyl linker’s flexibility in the target compound may reduce crystallinity compared to rigid analogs, complicating structural characterization .
Biological Activity
4,5-Dichloro-1-[4-(4,5-dichloroimidazol-1-yl)butyl]imidazole is a synthetic compound that belongs to the imidazole family, characterized by its unique structural features and diverse biological activities. This article explores its biological activity through various studies, highlighting its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound can be represented by the molecular formula . Its synthesis typically involves the reaction of 4,5-dichloroimidazole with a suitable alkyl halide under basic conditions, leading to the formation of the desired product through nucleophilic substitution mechanisms.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent activity against various bacterial strains. The compound's mechanism appears to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Bacillus subtilis | 22 |
| Pseudomonas aeruginosa | 15 |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents .
Antifungal Activity
Similar to its antibacterial properties, this compound has shown antifungal activity against several fungal pathogens. The presence of the imidazole ring is crucial for its antifungal effects, as many imidazole derivatives are known to inhibit fungal growth by disrupting ergosterol biosynthesis.
Case Study: Antifungal Efficacy
In a study evaluating various imidazole derivatives, this compound was tested against Candida albicans and Aspergillus niger. The results indicated a significant reduction in fungal viability at concentrations as low as 50 μg/mL.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell wall synthesis or metabolic pathways.
- Disruption of Membrane Integrity : By integrating into cellular membranes, it can compromise membrane integrity and function.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other imidazole derivatives is essential.
Table 2: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Antifungal Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-Methylimidazole | Moderate | Low |
| 4-Chlorophenyl-imidazole | Low | High |
This table illustrates that while some compounds exhibit high antifungal activity (e.g., 4-Chlorophenyl-imidazole), others like this compound show a balanced profile with considerable antimicrobial properties .
Q & A
Q. What are the recommended synthetic routes for 4,5-Dichloro-1-[4-(4,5-dichloroimidazol-1-yl)butyl]imidazole?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenated imidazole precursors. A common approach involves:
N-alkylation : Reacting 4,5-dichloroimidazole with a butyl linker bearing a leaving group (e.g., bromide) under reflux in ethanol with glacial acetic acid as a catalyst .
Cross-coupling : Introducing the second imidazole moiety via nucleophilic substitution or palladium-catalyzed coupling .
Key considerations:
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and linker integrity. For example, δ 7.04–8.10 ppm (aromatic protons) and δ 4.97 ppm (CH bridge) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated [M+H]: 425.92 g/mol).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and packing, as demonstrated for analogous imidazole derivatives .
Q. What biological activities have been reported for this compound?
- Methodological Answer : While direct studies are limited, structurally related dichloroimidazoles exhibit:
- Antimicrobial Activity : Tested via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) with MIC values ≤ 25 µg/mL .
- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., IC values in the micromolar range) .
Note: Biological assays require controlled conditions (e.g., DMSO solubility < 1% v/v) to avoid solvent interference.
Advanced Research Questions
Q. How can computational tools predict feasible synthetic pathways for this compound?
- Methodological Answer : Retrosynthetic analysis using AI-driven platforms (e.g., Reaxys, Pistachio) can prioritize routes based on precursor availability and reaction feasibility:
- Template Relevance Models : Identify reactions like N-alkylation or Suzuki-Miyaura coupling using databases (e.g., BKMS_METABOLIC) .
- Feasibility Scoring : Rank pathways by plausibility (>0.95) and yield predictions (>60%) .
Example workflow: - Input SMILES → Generate 1–3 step routes → Validate with DFT calculations for transition states .
Q. What role do structural modifications play in enhancing bioactivity?
- Methodological Answer : Substituent effects can be systematically studied:
- Halogenation : Adding Cl atoms increases lipophilicity, enhancing membrane permeability (logP ↑ 0.5–1.0) .
- Linker Length : A butyl chain balances flexibility and steric hindrance, as shown in SAR studies of imidazole antifungals .
Experimental design: - Synthesize analogs (e.g., varying linker length or halogen position) → Compare IC values in bioassays .
Q. How can crystallography resolve contradictions in reported molecular conformations?
- Methodological Answer : Single-crystal X-ray diffraction clarifies:
- Torsional Angles : E.g., dihedral angles between imidazole rings (e.g., 15–25° vs. 30–40° in conflicting reports) .
- Hydrogen Bonding : Stabilizing interactions (e.g., N–H⋯O) that influence solubility and stability .
Best practices: - Grow crystals in polar aprotic solvents (e.g., DMF/EtOH mixtures) .
- Use synchrotron radiation for high-resolution data (< 1.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
